![molecular formula C17H13NO3 B11843143 1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]- CAS No. 100845-17-8](/img/structure/B11843143.png)
1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]- is a chemical compound with a complex structure that includes a naphthalenedione core substituted with a hydroxy group and a phenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]- typically involves the reaction of 1,4-naphthoquinone with appropriate reagents to introduce the hydroxy and phenylmethylamino groups. One common method involves the use of benzylamine as a reagent under controlled conditions to achieve the desired substitution on the naphthoquinone core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The phenylmethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used.
Scientific Research Applications
1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that affect cellular processes. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthalenedione, 2-hydroxy-3-methyl-: Similar structure but with a methyl group instead of a phenylmethylamino group.
1,4-Naphthalenedione, 2-hydroxy-: Lacks the phenylmethylamino group, making it less complex.
1,4-Naphthalenedione, 2-[ethyl(phenylmethyl)amino]-3-(1-pyrrolidinyl)-: Contains additional substituents, making it more complex.
Uniqueness
1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]- is unique due to the presence of both hydroxy and phenylmethylamino groups, which confer specific chemical and biological properties that are not observed in its simpler analogs.
This detailed article provides a comprehensive overview of 1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]- and its significance in various fields
Properties
CAS No. |
100845-17-8 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-(benzylamino)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C17H13NO3/c19-15-12-8-4-5-9-13(12)16(20)17(21)14(15)18-10-11-6-2-1-3-7-11/h1-9,18-19H,10H2 |
InChI Key |
YATJEQAQJUUXES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


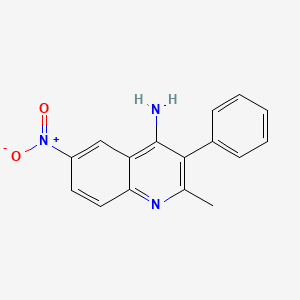
![3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11843067.png)
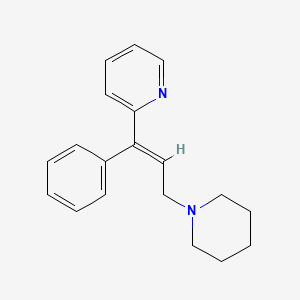
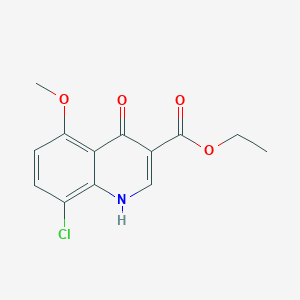

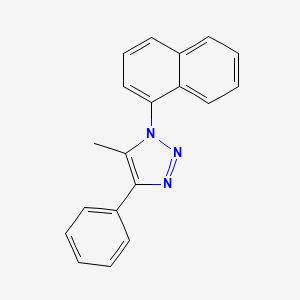
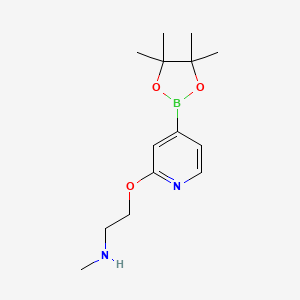
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid](/img/structure/B11843116.png)
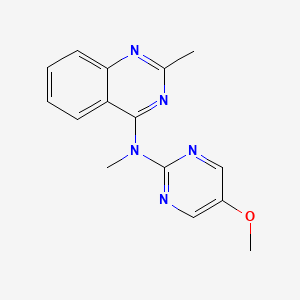
![Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]-](/img/structure/B11843126.png)




